N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline
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Overview
Description
N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatility in synthetic organic chemistry due to their stability and ability to activate molecules for various transformations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline typically involves the reaction of 4-chloro-3-nitroaniline with benzotriazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride (SnCl2).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-aminoaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though specific products would depend on the reaction conditions.
Scientific Research Applications
N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmacologically active compounds, particularly those with potential anticancer, antibacterial, or antiviral activities.
Material Sciences: The compound can be used in the development of advanced materials, such as corrosion inhibitors, UV filters, and components for solar cells and photovoltaic devices.
Biological Studies: It can serve as a probe or intermediate in the study of biological pathways and mechanisms, particularly those involving benzotriazole derivatives.
Mechanism of Action
The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzotriazole moiety is known to form π-π stacking interactions and hydrogen bonds, which can facilitate binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzotriazol-1-ylmethyl)-4-chloroaniline
- N-(1H-benzotriazol-1-ylmethyl)-3-nitroaniline
- N-(1H-benzotriazol-1-ylmethyl)-4-nitroaniline
Uniqueness
N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline is unique due to the presence of both chloro and nitro substituents on the aniline ring, which can significantly influence its reactivity and potential applications. The combination of these functional groups with the benzotriazole moiety makes it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c14-10-6-5-9(7-13(10)19(20)21)15-8-18-12-4-2-1-3-11(12)16-17-18/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHBGKSEGKRUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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